etoposide -

etoposide

Catalog Number: EVT-7945597
CAS Number:
Molecular Formula: C29H32O13
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one is a furonaphthodioxole.
A semisynthetic derivative of PODOPHYLLOTOXIN that exhibits antitumor activity. Etoposide inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent entry into the mitotic phase of cell division, and lead to cell death. Etoposide acts primarily in the G2 and S phases of the cell cycle.
Source

Etoposide is synthesized from podophyllotoxin, which is extracted from the roots and rhizomes of the Podophyllum genus. The compound was first synthesized in 1963 and has since been developed into a widely used chemotherapeutic agent.

Classification

Etoposide is classified as an antineoplastic agent and belongs to the category of topoisomerase inhibitors. It is often categorized under the broader class of plant-derived compounds known as lignans.

Synthesis Analysis

Methods

The synthesis of etoposide typically involves several key steps:

  1. Starting Material: The process begins with podophyllotoxin, which undergoes bromination to produce 1-bromo-1-deoxyepipodophyllotoxin.
  2. Demethylation: This intermediate is then demethylated to yield 4′-demethylepipodophyllotoxin.
  3. Protection: The phenolic hydroxyl group at position 4′ is protected using chloroformic acid benzyl ester.
  4. Glycosylation: The protected compound is reacted with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose in the presence of boron trifluoride diethyl etherate.
  5. Deprotection: Finally, the protective groups are removed to yield etoposide.

Recent advancements have improved these methods, focusing on enhancing yields and reducing reaction times while simplifying isolation procedures .

Technical Details

The synthetic route requires precise control over reaction conditions to ensure successful monoacylation of the 4′-phenolic hydroxyl group. Techniques such as high-performance liquid chromatography (HPLC) are employed for monitoring the purity and yield of etoposide during synthesis .

Molecular Structure Analysis

Structure

Etoposide has a complex molecular structure characterized by a phenolic moiety and a glycosidic bond with a glucose unit. Its chemical formula is C29_{29}H32_{32}O13_{13}, and it has a molecular weight of approximately 588.55 g/mol.

Data

The structural representation can be summarized as follows:

  • Molecular Formula: C29_{29}H32_{32}O13_{13}
  • Molecular Weight: 588.55 g/mol
  • Chemical Structure: Etoposide features multiple hydroxyl groups, contributing to its solubility profile.
Chemical Reactions Analysis

Reactions

Etoposide undergoes various chemical reactions that are critical for its function as a topoisomerase inhibitor:

  1. Topoisomerase II Inhibition: Etoposide stabilizes the complex formed between DNA and topoisomerase II during DNA replication, preventing the re-ligation of DNA strands.
  2. Oxidative Metabolism: Etoposide can be metabolized into reactive quinone forms that further interact with cellular macromolecules, enhancing its cytotoxic effects .

Technical Details

The interaction with topoisomerase II results in double-strand breaks in DNA, leading to apoptosis in cancer cells. This mechanism underlies its effectiveness against various malignancies.

Mechanism of Action

Etoposide exerts its therapeutic effects primarily through the inhibition of topoisomerase II. The drug binds to the enzyme-DNA complex, preventing the rejoining of DNA strands after they have been cut during replication or transcription processes.

Process

  1. Binding: Etoposide binds to the topoisomerase II-DNA complex.
  2. Stabilization: This binding stabilizes the enzyme-DNA complex in a form that cannot be resolved.
  3. DNA Damage: As a result, double-strand breaks occur in the DNA helix.
  4. Cell Death: The accumulation of these breaks leads to cell cycle arrest and apoptosis in cancer cells.

Data

Research indicates that etoposide's effectiveness can vary based on cellular context and may involve additional pathways related to oxidative stress and cellular signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etoposide typically appears as a white to off-white crystalline powder.
  • Solubility: It is sparingly soluble in water (approximately 0.03 mg/mL) but very soluble in organic solvents like chloroform and methanol .
  • Optical Rotation: The specific rotation is recorded at [α]₂D = -110.5° (c = 0.6 in chloroform).

Chemical Properties

  • Dissociation Constant (pKa): Approximately 9.8, indicating its acidic nature.
  • Stability: Etoposide is stable under standard laboratory conditions but should be protected from light to prevent degradation.
Applications

Etoposide is widely used in clinical settings for its antitumor properties:

  1. Cancer Treatment: It is primarily utilized in chemotherapy regimens for testicular cancer, small cell lung cancer, non-Hodgkin lymphoma, and acute lymphoblastic leukemia.
  2. Combination Therapy: Often administered alongside other chemotherapeutic agents to enhance efficacy.
  3. Research Applications: Etoposide serves as a valuable tool in laboratory studies focused on cancer biology and drug resistance mechanisms.
Historical Development and Synthesis of Etoposide

Origins in Podophyllotoxin Derivatives

Etoposide's remarkable journey begins with Podophyllum peltatum (American Mayapple) and Podophyllum emodi, plants whose rhizomes yielded podophyllotoxin, a toxic lignan used for centuries in traditional medicine. Native American tribes employed the resin as an emetic, vermifuge, and topical treatment for skin conditions and snakebites [1] [4]. The isolation of podophyllotoxin in 1880 marked a pivotal scientific advancement, though its neurotoxicity and potent antimitotic activity (binding tubulin and disrupting spindle assembly) rendered it unsuitable for systemic cancer therapy [1] [6]. Podophyllotoxin's complex structure features four fused rings (A-D) with four contiguous chiral centers (C-1 to C-4) and a pendent lactone (E-ring), presenting both a challenge and opportunity for chemical modification [9]. Its initial inclusion in the US Pharmacopeia in 1820 underscored its medicinal significance, but the quest for less toxic derivatives began in earnest during the mid-20th century [1].

The critical breakthrough came in the late 1950s at Sandoz Laboratories. Swiss pharmacologist Hartmann F. Stähelin identified an overlooked impurity in a podophyllotoxin extract – 4'-demethylepipodophyllotoxin – which exhibited intriguing antitumor properties distinct from the parent compound's tubulin inhibition [1] [5]. This molecule, characterized by an inverted C-4 configuration (epimerization) and lacking the 4'-methoxy group, became the essential precursor for etoposide. Stähelin's discovery shifted the focus from podophyllotoxin itself to its semisynthetic derivatives, initiating "a quantum step in therapeutic utility" [1].

Semi-Synthetic Optimization Strategies

The transformation of 4'-demethylepipodophyllotoxin into clinically viable drugs involved systematic chemical modifications aimed at reducing toxicity while enhancing anticancer efficacy and solubility. Two primary strategies proved successful:

  • Glycosidic Conjugation: Linking a sugar moiety to the 4'-OH position of 4'-demethylepipodophyllotoxin dramatically altered biological activity. Researchers synthesized numerous glycosides, finding that β-D-glucopyranoside derivatives exhibited superior properties. Specifically, forming a cyclic acetal between the sugar and the aglycone using aldehydes yielded potent compounds. Reaction with acetaldehyde produced etoposide (VP-16-213), while reaction with 2-thiophenecarboxaldehyde yielded teniposide (VM-26) [2] [7] [10]. This glycosidation was revolutionary: it abolished tubulin-binding activity, shifted the mechanism towards topoisomerase II inhibition, and significantly reduced acute neurotoxicity compared to podophyllotoxin [1] [5].

  • Prodrug Development for Solubility Enhancement: Despite its efficacy, etoposide's inherent low water solubility hindered intravenous formulation and bioavailability. This challenge was addressed by synthesizing etoposide phosphate (Etopophos®). Phosphorylation of the 4'-phenolic hydroxyl group created a highly water-soluble prodrug rapidly converted in vivo by phosphatases to active etoposide. Crucially, this modification did not alter the pharmacokinetic profile, efficacy, or toxicity of the parent drug but eliminated the need for problematic solubilizing agents (like polysorbate 80 or ethanol) used in earlier etoposide IV formulations, reducing risks of hypotension and hypersensitivity [1] [3].

Table 1: Key Semi-Synthetic Derivatives of Podophyllotoxin and Their Modifications

CompoundCore StructureKey ModificationsPrimary Advantage
PodophyllotoxinNatural EpipodophyllotoxinNonePotent antimitotic; High neurotoxicity
4'-DemethylepipodophyllotoxinNatural precursorC-4 epimerization, 4'-demethylationReduced tubulin binding; Topo II targeting
Etoposide (VP-16)4'-Demethylepipodophyllotoxin4,6-O-(R)-Ethylidene-β-D-glucopyranoside attachedTopo II inhibition; Manageable toxicity profile
Teniposide (VM-26)4'-Demethylepipodophyllotoxin4,6-O-(R)-(2-Thienylidene)-β-D-glucopyranosideIncreased lipophilicity; Potency in some leukemias
Etoposide PhosphateEtoposide4'-Phosphate esterHigh water solubility; Improved IV administration

Chronological Advancements in Structural Modifications

The development of etoposide represents over three decades of iterative chemical refinement, yielding nearly 600 analogs:

  • 1966: First synthesis of etoposide (initially designated VP-16-213) at Sandoz [5] [6]. The "VP" designation is attributed to chemist Von Wartburg and podophyllotoxin [6].
  • Early 1970s: Clinical trials commence for etoposide and teniposide, demonstrating significant activity against leukemias and lymphomas [1] [10].
  • 1983: FDA approval of etoposide for refractory testicular cancer, establishing its role in oncology [5] [6].
  • 1980s-1990s: Extensive structure-activity relationship (SAR) studies defined critical pharmacophores:
  • Ring C: Must remain non-aromatized (lactone form). Aromatization destroys activity [9].
  • C-4' OH: Essential for potent Topo II inhibition and DNA strand break induction. Methylation or removal drastically reduces activity [9].
  • Glycosidic Moiety: The ethylidene glucoside is crucial for stabilizing the Topo II-DNA cleavage complex. Its removal or significant alteration diminishes activity. The stereochemistry of the glycosidic linkage and the acetal ring conformation are critical [1] [9].
  • C-1 Configuration: Requires α-configuration at C-1, forcing the E-ring into an axial position, vital for optimal interaction with Topo II [9].
  • Methoxy Groups: The 3",5"-dimethoxy substitution pattern on the pendent E-ring phenolic group enhances DNA binding and Topo II inhibition [9].
  • 1996: FDA approval of etoposide phosphate (Etopophos®), addressing solubility limitations [1] [3].
  • 2000s-Present: Focus shifts to overcoming resistance and improving tumor targeting. Strategies include:
  • Novel Analogs: Investigating compounds like GL-331 (4β-N-glycil-amino-4'-O-demethyl-epipodophyllotoxin) designed to bypass drug efflux pumps [3].
  • Glycoside Optimization: Exploring modifications to the sugar moiety to alter pharmacokinetics or enhance binding affinity [1] [3].
  • Isoenzyme-Specific Inhibitors: Rational design targeting TOP2A over TOP2B to reduce secondary leukemia risk, informed by structural biology (e.g., ternary complex crystal structures) [5] [8].
  • Alternative Sourcing: Investigating fungal sources (e.g., Fusarium oxysporum, Aspergillus fumigatus) or total synthesis for podophyllotoxin due to challenges in large-scale cultivation of Podophyllum species [1].

Table 2: Key Structural Features of Etoposide and Their Functional Significance

Structural FeatureFunctional RoleConsequence of Modification
4'-OH Phenolic Group (Ring E)Critical hydrogen bonding with TOP2A residues (Arg503, Ser480); Essential for inducing DNA strand breaks.Methylation or removal abolishes Topo II poisoning activity; Targeted for phosphate prodrug.
C-4 Configurationβ-Orientation (epi-configuration) in 4'-demethylepipodophyllotoxin precursor.Natural α-podophyllotoxin is a tubulin poison, not a Topo II inhibitor.
Glycoside (4,6-Ethylidene-β-D-glucose)Positions molecule within Topo II-DNA complex; Stabilizes cleavage complex; Reduces cellular uptake kinetics.Removal drastically reduces activity; Acetal ring stereochemistry crucial.
Lactone (Ring C)Non-aromatic structure essential for activity.Aromatization (e.g., to picropodophyllin) eliminates cytotoxicity.
C-1 Configurationα-Configuration forces E-ring axial.Inversion reduces Topo II inhibitory potency.
3",5"-Dimethoxy (Ring E)Enhances hydrophobic interactions and potentially DNA intercalation/stabilization.Demethylation reduces activity.

Properties

Product Name

etoposide

IUPAC Name

5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3

InChI Key

VJJPUSNTGOMMGY-UHFFFAOYSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.